

Executive Summary: The Strategic Importance of a Halogenated Pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dichloro-5-phenylnicotinonitrile

Cat. No.: B2814523

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2,6-Dichloro-5-fluoronicotinonitrile is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and materials science. Its strategic arrangement of two chlorine atoms, a fluorine atom, and a nitrile group on a pyridine core provides a versatile scaffold for complex molecular architecture. The electron-withdrawing nature of the substituents makes the pyridine ring susceptible to a variety of chemical transformations, particularly nucleophilic aromatic substitution.

This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the compound's physicochemical properties, reactivity, synthesis, and applications. We will delve into the causality behind its synthetic utility, provide field-proven protocols, and contextualize its role as a key intermediate in the synthesis of important pharmaceuticals, most notably broad-spectrum fluoroquinolone antibiotics.^[1]

Core Physicochemical & Molecular Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The identity and physical characteristics of 2,6-Dichloro-5-fluoronicotinonitrile are summarized below.

Molecular Identity

The compound's structure is defined by a pyridine ring substituted at the 2, 3, 5, and 6 positions.

Caption: Molecular Structure of 2,6-Dichloro-5-fluoronicotinonitrile.

Physicochemical Data Summary

The key quantitative properties of 2,6-Dichloro-5-fluoronicotinonitrile are presented in the table below for easy reference. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source(s)
CAS Number	82671-02-1	[2],[3],[4],
Molecular Formula	C ₆ HCl ₂ FN ₂	[2],[4]
Molecular Weight	190.99 g/mol	[2],[4],
Appearance	White to light yellow crystalline powder	[2],[1]
Melting Point	89-91 °C (lit.)	[2],[1]
SMILES	<chem>N#CC1=C(Cl)N=C(Cl)C(F)=C1</chem>	[2],[4]
InChI Key	DEDKKOOGYIMMBC-UHFFFAOYSA-N	
Topological Polar Surface Area (TPSA)	36.68 Å ²	[4]
LogP	2.39918	[4]

Expert Insight: The LogP value of ~2.4 suggests moderate lipophilicity.[4] This is a crucial parameter in drug development, as it influences the compound's solubility, membrane permeability, and overall pharmacokinetic profile. For a synthetic intermediate, this value informs the choice of solvents for reaction and extraction.

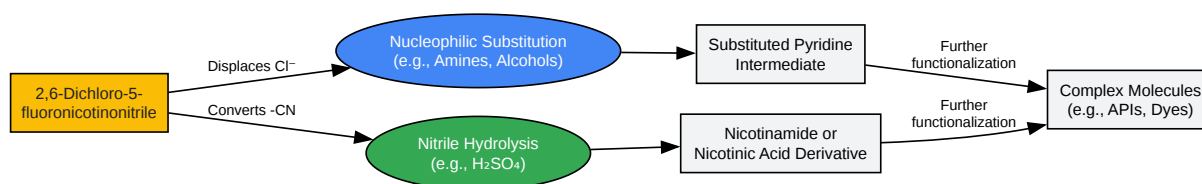
Chemical Reactivity and Synthetic Utility

The synthetic power of 2,6-Dichloro-5-fluoronicotinonitrile lies in the differential reactivity of its substituents. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen

atom and the three halogen atoms, which activates the chlorine atoms at the C2 and C6 positions for nucleophilic aromatic substitution (S_NAr).

The chlorine atoms are excellent leaving groups, allowing for sequential and selective displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reactivity is the cornerstone of its use as a molecular scaffold. For instance, in the synthesis of fluoroquinolone antibiotics, a primary amine (often from a piperazine derivative) will displace one of the chlorides, followed by a cyclization reaction to form the characteristic fused ring system.^[1]

The nitrile group is also a valuable synthetic handle. It can be hydrolyzed under acidic conditions to form the corresponding amide or carboxylic acid.^{[5][6]} This transformation is useful for introducing new functional groups or for modulating the electronic properties of the final molecule.



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Caption: Key reaction pathways for 2,6-Dichloro-5-fluoronicotinonitrile.

Verified Synthesis Protocol

The reliable synthesis of high-purity starting materials is paramount for reproducible research. One established method for preparing 2,6-Dichloro-5-fluoronicotinonitrile involves the chlorination of a dihydroxy precursor using phosphorus oxychloride and phosphorus pentachloride.^{[7][8][9]}

Causality of Reagent Choice:

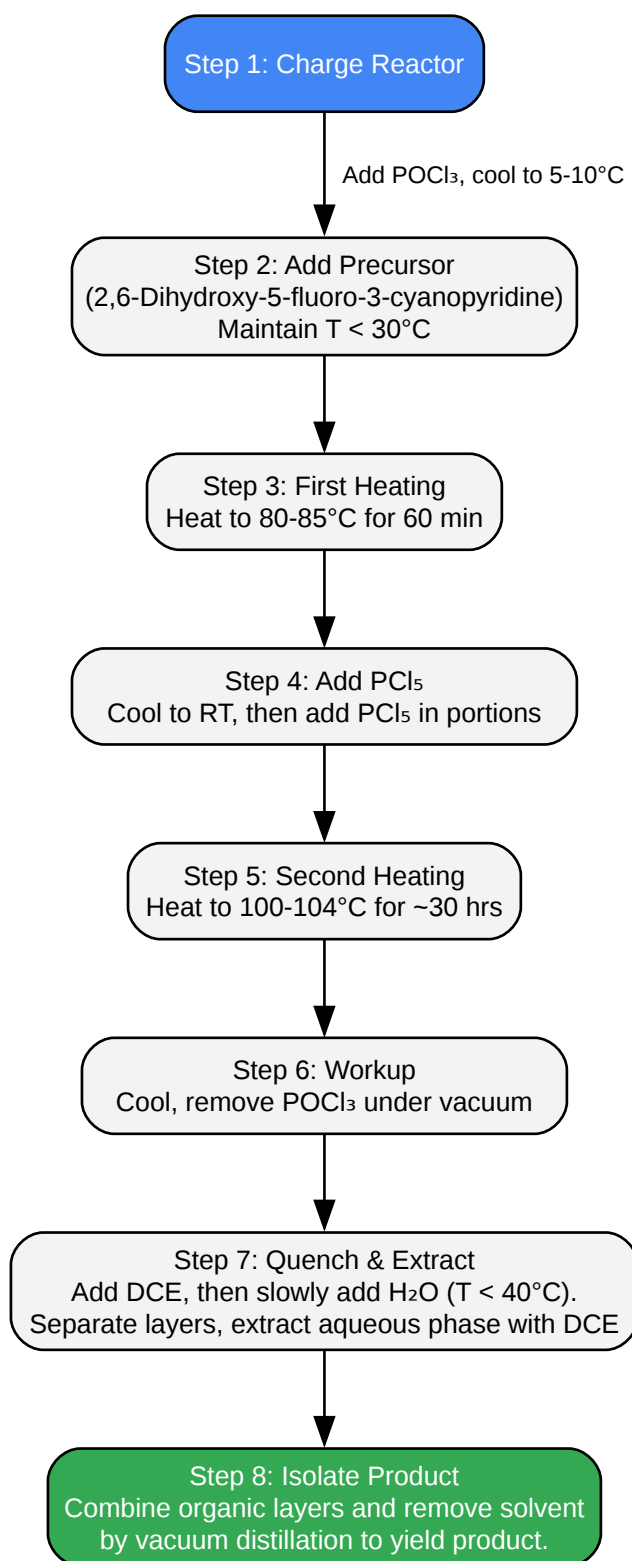
- Phosphorus oxychloride (POCl₃): This is a powerful and cost-effective dehydrating and chlorinating agent, ideal for converting the tautomeric keto-enol forms of the

dihydroxypyridine precursor into the desired dichlorinated product.

- Phosphorus pentachloride (PCl_5): Used in conjunction with POCl_3 , PCl_5 acts as a more aggressive chlorinating agent, ensuring the complete conversion of any remaining hydroxyl groups and driving the reaction to completion.[9]
- 1,2-Dichloroethane (DCE): Serves as a suitable solvent for the extraction of the product from the aqueous quench.[9]

Step-by-Step Laboratory Procedure

The following protocol is adapted from established literature for the synthesis of 2,6-Dichloro-5-fluoronicotinonitrile.[9]



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Caption: Workflow for the synthesis of 2,6-dichloro-5-fluoronicotinonitrile.

- **Reactor Charging:** Charge a suitable reaction vessel with phosphorus oxychloride (POCl_3 , ~4 parts by volume relative to precursor mass). Cool the vessel to 5-10°C using an ice bath.
[9]
- **Precursor Addition:** Add dry 2,6-Dihydroxy-5-fluoro-3-cyanopyridine (~1 part by mass) in portions, ensuring the internal temperature does not exceed 30°C.[9]
- **Initial Heating:** Once the addition is complete, heat the mixture to 80-85°C and hold for 60 minutes.[9]
- **Second Chlorination:** Cool the mixture to room temperature. Add phosphorus pentachloride (PCl_5 , ~4.4 parts by mass) in portions.[9]
- **Reaction Drive:** After the PCl_5 addition is complete, heat the mixture to 100-104°C. Monitor the reaction progress (e.g., by HPLC or TLC). The reaction typically requires about 30 hours.
[9]
- **Solvent Removal:** After completion, cool the mixture to room temperature and remove the excess POCl_3 under reduced pressure.[9]
- **Quenching and Extraction:** Add 1,2-dichloroethane (DCE, ~4 parts by volume) to the residue and cool to 5-10°C. Slowly and carefully add distilled water (~10 parts by volume), maintaining the temperature below 40°C. Stir the biphasic mixture at room temperature for one hour. Separate the organic (DCE) layer and extract the aqueous layer with additional DCE.[9]
- **Product Isolation:** Combine all organic extracts. The solvent can be removed by vacuum distillation to yield the crude 2,6-dichloro-5-fluoronicotinonitrile, which can be used directly or purified further by recrystallization.[9]

Applications in Medicinal Chemistry: A Gateway to Fluoroquinolones

The primary application driving the demand for this compound is its role as a key intermediate in the synthesis of fluoroquinolone antibiotics.[1] These are broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The fluorine

atom at the C5 position of the pyridine ring (which becomes the C6 position in the quinolone scaffold) is known to significantly enhance the potency and antibacterial spectrum of these drugs.[\[10\]](#)

2,6-Dichloro-5-fluoronicotinonitrile serves as the foundational A-ring precursor for many advanced antibiotics, including Gemifloxacin, Enoxacin, and Trovafloxacin.[\[1\]](#) Its precisely arranged functional groups allow for the efficient and convergent assembly of the complex polycyclic core structure of these life-saving medicines. The versatility of this intermediate empowers medicinal chemists to create diverse libraries of fluoroquinolone derivatives in the search for new agents with improved efficacy and reduced side effects.[\[1\]](#)

Safety, Handling, and Storage

As a reactive chemical intermediate, 2,6-Dichloro-5-fluoronicotinonitrile requires careful handling to ensure personnel safety.

- Hazards: The compound is irritating to the eyes, respiratory system, and skin.[\[2\]](#) It is classified as harmful if swallowed, in contact with skin, or if inhaled.[\[11\]](#)
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[\[2\]](#)[\[11\]](#)[\[12\]](#)
- First Aid:
 - In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[\[2\]](#)[\[11\]](#)
 - In case of skin contact: Drench the affected skin with running water and remove contaminated clothing.[\[11\]](#)
 - If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[\[11\]](#)[\[12\]](#)
 - If swallowed: Do not induce vomiting. Wash out the mouth with water and seek immediate medical advice.[\[11\]](#)

- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12][13]
Some suppliers recommend storing under an inert atmosphere like argon.[13]

Conclusion

2,6-Dichloro-5-fluoronicotinonitrile is more than just a chemical compound; it is a strategic tool for innovation. Its well-defined physicochemical properties and predictable, versatile reactivity make it an invaluable asset for researchers in synthetic and medicinal chemistry. From its role as a fundamental building block for potent antibiotics to its potential in creating novel materials, this halogenated pyridine derivative will continue to be a compound of significant interest, enabling the development of next-generation chemical entities.

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- To cite this document: BenchChem. [Executive Summary: The Strategic Importance of a Halogenated Pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2814523#2-6-dichloro-5-fluoronicotinonitrile-chemical-properties>]

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